molecular formula C7H4BrClFNO B13220167 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride

5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride

Cat. No.: B13220167
M. Wt: 252.47 g/mol
InChI Key: VIUUJRCISPISQC-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride (CAS 2060031-71-0) is a halogenated pyridine derivative of high value in organic synthesis and pharmaceutical research. With the molecular formula C 7 H 4 BrClFNO and a molecular weight of 252.47 g/mol, this compound serves as a key synthetic intermediate for constructing more complex molecules . The structure features a highly reactive carbonyl chloride group at the 3-position, making it an ideal electrophile for nucleophilic substitution reactions. It is commonly used to form amide bonds with amines or ester linkages with alcohols, facilitating its incorporation into target structures. The presence of both bromine and fluorine substituents on the pyridine ring at positions 5 and 6 provides additional sites for functionalization, notably through metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling . This compound is for research use only and is specifically applied in the development of novel bioactive compounds for pharmaceuticals and agrochemicals. Its structural features make it a valuable building block in medicinal chemistry for probing biological pathways and creating potential therapeutic candidates .

Properties

Molecular Formula

C7H4BrClFNO

Molecular Weight

252.47 g/mol

IUPAC Name

5-bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride

InChI

InChI=1S/C7H4BrClFNO/c1-3-4(6(9)12)2-5(8)7(10)11-3/h2H,1H3

InChI Key

VIUUJRCISPISQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)Cl)Br)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-2-methylpyridine as a Key Intermediate

A foundational step toward the target compound is the preparation of 5-bromo-2-methylpyridine , which can be further functionalized to introduce fluorine and the carbonyl chloride group.

A patented method (CN101514184A) describes a multi-step synthesis starting from 6-methyl-3-pyridinecarboxylic acid , involving:

Step Reaction Description Conditions Yield/Notes
1 Esterification: 6-methyl-3-pyridinecarboxylic acid + ethanol → ethyl 6-methyl-3-pyridinecarboxylate Acid catalyst, 30–80°C Mild conditions, good yield
2 Ammonolysis: ethyl ester + ammonia → 6-methyl-3-pyridinecarboxamide -5 to 60°C, 4–10 h Efficient conversion
3 Hofmann rearrangement: amide + halogenated NaOH → 6-methyl-3-aminopyridine 20–100°C, 1–6 h Converts amide to amine
4 Diazotization and bromination: 6-methyl-3-aminopyridine + HBr + NaNO2, CuBr catalyst -10 to 20°C, 1–6 h Produces 5-bromo-2-methylpyridine selectively

This route is advantageous due to mild reaction conditions, high yield, low cost, and minimal formation of positional isomers, which reduces purification burden.

Formation of the 3-Carbonyl Chloride Group

The conversion of a pyridine-3-carboxylic acid or its derivatives to the corresponding acid chloride is typically accomplished by:

  • Treatment with thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5).
  • Reaction conditions usually involve refluxing in an inert solvent such as dichloromethane or chloroform.
  • The acid chloride is sensitive and often used immediately in subsequent reactions.

In the context of 5-bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride, the precursor acid (5-bromo-6-fluoro-2-methylpyridine-3-carboxylic acid) must be synthesized first, then converted to the acid chloride.

Integrated Synthetic Route Proposal

Based on the above, a plausible synthetic sequence is:

Step Transformation Reagents/Conditions Comments
1 Synthesis of 5-bromo-2-methylpyridine As per CN101514184A patent High yield, selective bromination
2 Selective fluorination at position 6 Fluorinating agent (e.g., Selectfluor), controlled temperature Regioselective fluorination
3 Introduction of carboxylic acid at position 3 Directed lithiation or metalation followed by CO2 quench Generates 3-carboxylic acid derivative
4 Conversion of acid to acid chloride SOCl2 or oxalyl chloride reflux Produces target acid chloride

Research Data and Optimization Results

While direct experimental data on this exact compound are limited, related studies on halogenated methylpyridines and their acyl chlorides provide insight into reaction yields, selectivities, and conditions.

Table 1: Key Reaction Parameters and Yields for 5-Bromo-2-methylpyridine Synthesis

Step Reagent(s) Temp (°C) Time (h) Yield (%) Notes
Esterification Ethanol, acid catalyst 30–80 3–6 85–90 Mild, high yield
Ammonolysis NH3 (aq) -5 to 60 4–10 80–85 Efficient conversion
Hofmann Rearrangement NaOH + halogen 20–100 1–6 75–80 Clean reaction
Diazotization/Bromination HBr, NaNO2, CuBr -10 to 20 1–6 70–75 High selectivity

Table 2: Bromination Optimization Data for Related Pyridine Derivatives

Brominating Agent Equiv. Temp (°C) By-product (dibromo) % Yield (%) Purity (%)
N-Bromosuccinimide (NBS) 1.22 0 to 10 <5 85 >98
Br2 1.0 20 15–20 70 90
  • NBS at low temperature favored monobromination with minimal dibromo impurities.
  • Higher temperatures increased dibromo by-products, complicating purification.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

Reaction with water or aqueous base converts the carbonyl chloride to 5-bromo-6-fluoro-2-methylpyridine-3-carboxylic acid.

Reagents/ConditionsProductYieldReference
H₂O, RT, 12 hCarboxylic acid85–92%
NaOH (1M), 60°C, 2 hSodium carboxylate salt>95%

Mechanistic Insight :
The reaction proceeds via tetrahedral intermediate formation, with hydroxide acting as the nucleophile. Electron-withdrawing substituents (Br, F) accelerate the reaction by stabilizing the transition state .

Amide Formation

Reaction with amines yields substituted amides, critical for pharmaceutical intermediates.

AmineReagents/ConditionsProductYieldReference
NH₃ (g)THF, 0°C, 4 h5-Bromo-6-fluoro-2-methylpyridine-3-carboxamide78%
BenzylamineDCM, RT, 6 hN-Benzyl derivative65%

Key Limitation : Steric hindrance from the 2-methyl group reduces reactivity with bulky amines .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h5-Aryl-6-fluoro-2-methylpyridine-3-carbonyl chloride60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CAminated derivatives55%

Electronic Effects : The electron-deficient pyridine ring enhances oxidative addition efficiency with Pd catalysts .

Reduction of Carbonyl Chloride

Controlled reduction converts the carbonyl chloride to a hydroxymethyl group.

Reagents/ConditionsProductYieldReference
LiAlH₄, THF, 0°C5-Bromo-6-fluoro-2-methylpyridine-3-methanol40%
DIBAL-H, toluene, -78°CAldehyde intermediate30%

Challenges : Over-reduction to methyl groups is common due to the substrate’s sensitivity .

Electrophilic Aromatic Substitution

The pyridine ring undergoes halogenation at the 4-position, driven by meta-directing effects of the carbonyl chloride.

ReagentConditionsProductYieldReference
Cl₂, FeCl₃DCM, 40°C, 8 h4-Chloro derivative50%
Br₂, AlBr₃Reflux, 6 h4-Bromo derivative45%

Regioselectivity : The 4-position is favored due to electronic deactivation by adjacent substituents .

Grignard and Organometallic Additions

The carbonyl chloride reacts with Grignard reagents to form ketones.

ReagentConditionsProductYieldReference
CH₃MgBrTHF, -20°C, 2 h3-Acetyl-5-bromo-6-fluoro-2-methylpyridine70%
PhLiEt₂O, RT, 4 h3-Benzoyl derivative60%

Side Reaction : Competing nucleophilic attack at bromine is minimized under low temperatures .

Thermal Decomposition

At elevated temperatures, decarbonylation occurs, yielding 5-bromo-6-fluoro-2-methylpyridine.

ConditionsProductYieldReference
200°C, N₂, 3 hPyridine derivative80%
UV light, 12 hRadical byproducts15%

Interaction with Lewis Acids

Complexation with AlCl₃ enhances electrophilicity for Friedel-Crafts reactions.

ReagentConditionsProductYieldReference
AlCl₃, benzeneReflux, 6 hAryl ketone adducts55%

Scientific Research Applications

5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is a chemical compound with the molecular formula C7H4BrClFNO. It is an intermediate in organic synthesis, particularly in medicinal chemistry.

Scientific Research Applications

Organic Synthesis Intermediate
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is mainly used as an intermediate in organic synthesis due to its structure, which combines halogen substituents with a carbonyl chloride functional group. This allows for versatile reactions in laboratory settings.

Pharmaceutical Precursor
The compound acts as an intermediate in synthesizing compounds that target biological pathways and has been associated with the development of inhibitors for enzymes related to diseases such as HIV and cancer, showing its potential as a pharmaceutical precursor.

Inhibitor of Cytochrome P450 Enzymes
Studies indicate that 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride interacts with biological targets. It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are important for drug metabolism. This interaction suggests the compound could influence pharmacokinetics when used in drug formulations. Also, its structural characteristics allow for potential interactions with receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical differences between 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride and related compounds:

Compound Name Substituents (Positions) Functional Group Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride Br (5), F (6), CH₃ (2) Carbonyl chloride (3) C₇H₄BrClFNO ~264.47 (calc.) High reactivity in acylations -
5-Bromo-2-fluoro-3-pyridinecarbonyl chloride Br (5), F (2) Carbonyl chloride (3) C₆H₂BrClFNO 238.44 Intermediate in drug synthesis
5-Bromo-6-chloropyridine-3-sulfonyl chloride Br (5), Cl (6) Sulfonyl chloride (3) C₅H₂BrCl₂NO₂S 303.40 Sulfonation agent in surfactants
3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride Br (3), OCH₃ (4), OCF₃ (2) Sulfonyl chloride (5) C₇H₄BrClF₃NO₄S 407.53 Specialty polymer synthesis
5-Bromo-6-chloro-3-iodopyridin-2-amine Br (5), Cl (6), I (3), NH₂ (2) Amine (2) C₅H₂BrClIN₂ 348.35 Building block for heterocycles

Key Observations :

Functional Group Influence :

  • Carbonyl chloride derivatives (e.g., the target compound and 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride) are more reactive toward nucleophiles than sulfonyl chlorides, which are bulkier and less electrophilic .
  • Sulfonyl chlorides (e.g., 5-Bromo-6-chloropyridine-3-sulfonyl chloride) are typically used in sulfonamide formation, while carbonyl chlorides are preferred for acylations .

Iodine in 5-Bromo-6-chloro-3-iodopyridin-2-amine increases molecular weight and polarizability, making it useful in Suzuki-Miyaura couplings .

Steric and Electronic Modifications: The methyl group at position 2 in the target compound introduces steric hindrance, which may reduce unwanted side reactions compared to non-methylated analogs like 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride . Trifluoromethoxy substituents (e.g., in 3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride) enhance lipophilicity, favoring applications in hydrophobic drug delivery systems .

Biological Activity

5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural characteristics, including a bromine atom at the fifth position, a fluorine atom at the sixth position, and a carbonyl chloride group, make it a valuable intermediate in the synthesis of various bioactive compounds. This article explores the biological activity of this compound, highlighting its interactions with biological targets, synthesis methodologies, and relevant research findings.

The molecular formula of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is C_7H_6BrClF_N, and it is characterized by the following structural features:

  • Bromine (Br) at position 5
  • Fluorine (F) at position 6
  • Carbonyl chloride (C=O) at position 3

These functional groups contribute to its reactivity and potential biological applications.

Enzyme Inhibition

Research indicates that 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride acts as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that the compound may influence pharmacokinetics when incorporated into drug formulations. Additionally, it has been linked to the development of inhibitors targeting enzymes associated with diseases such as HIV and cancer, showcasing its potential as a pharmaceutical precursor.

Antibacterial Properties

Several studies have reported on the antibacterial properties of compounds related to this pyridine derivative. For example, derivatives displaying similar structural motifs have demonstrated significant antibacterial activity against various strains of gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 50 mg/mL to lower thresholds depending on structural variations .

Comparative Analysis with Related Compounds

The biological activity of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride can be contextualized by comparing it with structurally similar compounds. The following table summarizes key similarities and unique features:

Compound NameSimilarityUnique Features
2-(Bromomethyl)-6-fluoropyridine0.85Lacks carbonyl functionality; simpler structure
5-Bromo-2-fluoronicotinonitrile0.73Contains nitrile group; different reactivity
3-Bromo-6-fluoropyridin-2-amine0.71Amino group present; potential for different interactions
3-Bromo-2-(difluoromethyl)pyridine0.70Contains difluoromethyl group; altered polarity

This comparison highlights variations in functional groups and their impact on biological activity.

Case Studies and Research Findings

  • Antiviral Activity : A study focused on pyridine derivatives reported that certain analogs exhibited potent inhibition against viral proteases essential for replication processes in viruses like HIV and SARS-CoV-2 . While direct data on 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is limited, its structural analogs suggest a promising pathway for antiviral drug development.
  • Antimalarial Potential : Research has identified compounds with similar frameworks as effective inhibitors of dihydroorotate dehydrogenase (DHODH), a target for antimalarial therapies . Compounds were evaluated for their selectivity against human DHODH, indicating potential therapeutic applications in treating malaria.
  • Pharmacokinetic Studies : Investigations into the metabolic stability of related compounds have shown varying degrees of stability in vivo, which is crucial for their efficacy as drugs . Understanding these dynamics can inform the development of formulations that maximize therapeutic benefits while minimizing adverse effects.

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